molecular formula C16H26BClN2O2 B6335700 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride CAS No. 2088169-24-6

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride

Cat. No.: B6335700
CAS No.: 2088169-24-6
M. Wt: 324.7 g/mol
InChI Key: UAFNUEMBHFFYLF-UHFFFAOYSA-N
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Description

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is a complex organic compound that features a piperazine ring and a boron-containing dioxaborolane group

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action involves its interaction with a palladium catalyst to form pinacol benzyl boronate . This is a part of the Suzuki–Miyaura cross-coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . The reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound. This reaction is widely used in organic chemistry to form carbon-carbon bonds . The downstream effects include the formation of new organic compounds, which can be used in various applications, including drug synthesis.

Pharmacokinetics

It’s important to note that phenylboronic pinacol esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This can lead to the synthesis of various organic compounds, including potential drug molecules.

Action Environment

Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using these compounds for pharmacological purposes.

Biochemical Analysis

Biochemical Properties

3-Piperazinylphenylboronic acid, pinacol ester hydrochloride plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool for studying enzyme mechanisms and protein functions. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator, affecting the enzyme’s activity and stability .

Cellular Effects

The effects of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues, leading to changes in enzyme activity. This compound can also modulate gene expression by binding to DNA or RNA, affecting the transcription and translation processes. These interactions result in altered cellular functions and metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to degradation or interaction with other molecules. Long-term exposure to this compound can lead to changes in cellular functions, including altered gene expression and metabolic activities .

Dosage Effects in Animal Models

The effects of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and altered metabolic activities. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .

Metabolic Pathways

3-Piperazinylphenylboronic acid, pinacol ester hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression. It has been shown to interact with key metabolic enzymes, influencing their activity and stability, thereby affecting overall metabolic processes .

Transport and Distribution

Within cells and tissues, 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s distribution within cells can impact its effectiveness in modulating cellular functions and metabolic activities .

Subcellular Localization

The subcellular localization of 3-Piperazinylphenylboronic acid, pinacol ester hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall impact on cellular functions and metabolic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Scientific Research Applications

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is unique due to its combination of a piperazine ring and a boron-containing dioxaborolane group, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2.ClH/c1-15(2)16(3,4)21-17(20-15)13-6-5-7-14(12-13)19-10-8-18-9-11-19;/h5-7,12,18H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFNUEMBHFFYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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